1-Methylbenzo[e]benzimidazol-2-amine
Description
“1-Methylbenzo[e]benzimidazol-2-amine” is a member of benzimidazoles . It is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
Benzimidazoles are synthesized through various methods. The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction of 1,2-diaminobenzenes with aldehydes or ketones . More recent synthetic methods have been developed for the benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of “1-Methylbenzo[e]benzimidazol-2-amine” is characterized by a benzene ring fused to an imidazole ring . The IUPAC Standard InChI is InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H, (H3,8,9,10)
.
Chemical Reactions Analysis
Benzimidazoles, including “1-Methylbenzo[e]benzimidazol-2-amine”, have been extensively studied for their chemical reactions. They have been used in the preparation of various derivatives and have shown promising application in biological and clinical studies . They are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .
Future Directions
Benzimidazoles, including “1-Methylbenzo[e]benzimidazol-2-amine”, continue to be a focus of research due to their wide range of pharmacological applications . Future research may focus on the development of novel benzimidazole compounds, their bioavailability, pharmacokinetics, and absorption . Additionally, the synthesis of benzimidazole derivatives and their pharmacological properties are areas of ongoing research .
properties
IUPAC Name |
1-methylbenzo[e]benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCFSKWKNMDXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145049 | |
Record name | 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbenzo[e]benzimidazol-2-amine | |
CAS RN |
102408-30-0 | |
Record name | 1-Methyl-1H-naphth[1,2-d]imidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102408-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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